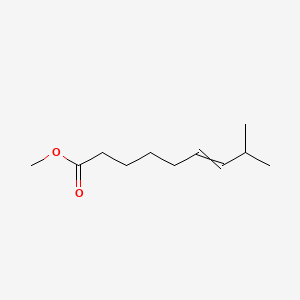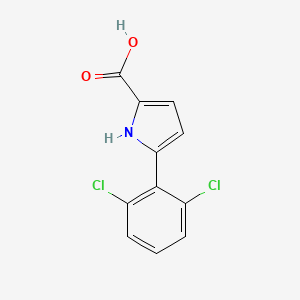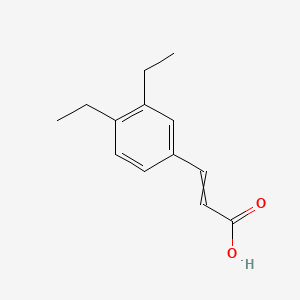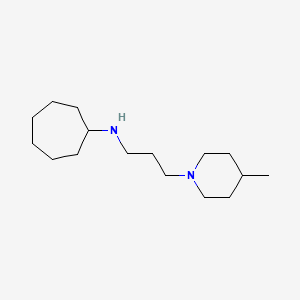
n-(3-(4-Methylpiperidin-1-yl)propyl)cycloheptanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(3-(4-Methylpiperidin-1-yl)propyl)cycloheptanamine is a chemical compound with the molecular formula C16H32N2 and a molecular weight of 252.44 g/mol . This compound is characterized by the presence of a cycloheptane ring attached to a propyl chain, which is further connected to a methylpiperidine moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-(4-Methylpiperidin-1-yl)propyl)cycloheptanamine typically involves the reaction of cycloheptanone with 3-(4-methylpiperidin-1-yl)propylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
n-(3-(4-Methylpiperidin-1-yl)propyl)cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to produce secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
n-(3-(4-Methylpiperidin-1-yl)propyl)cycloheptanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of n-(3-(4-Methylpiperidin-1-yl)propyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- n-(3-(4-Methylpiperidin-1-yl)propyl)cyclopropanamine
- n-(3-(4-Methylpiperidin-1-yl)propyl)cyclopentanamine
Uniqueness
n-(3-(4-Methylpiperidin-1-yl)propyl)cycloheptanamine is unique due to its cycloheptane ring, which imparts distinct chemical and physical properties compared to similar compounds with smaller ring structures. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C16H32N2 |
|---|---|
Peso molecular |
252.44 g/mol |
Nombre IUPAC |
N-[3-(4-methylpiperidin-1-yl)propyl]cycloheptanamine |
InChI |
InChI=1S/C16H32N2/c1-15-9-13-18(14-10-15)12-6-11-17-16-7-4-2-3-5-8-16/h15-17H,2-14H2,1H3 |
Clave InChI |
XSBAFMZKMUGEOL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)CCCNC2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ir[dF(F)ppy]2(dtbbpy)PF6](/img/structure/B14787850.png)
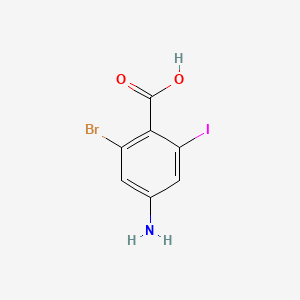
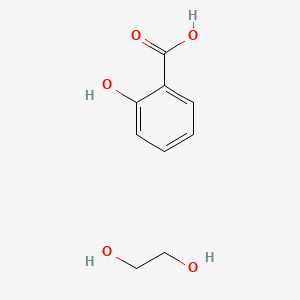
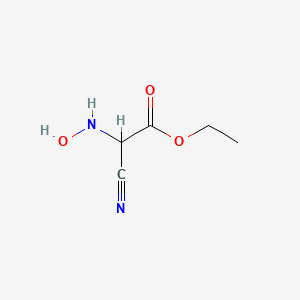
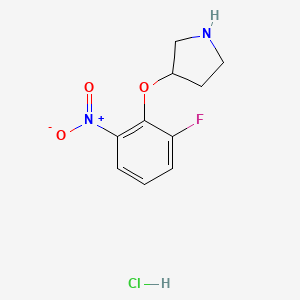
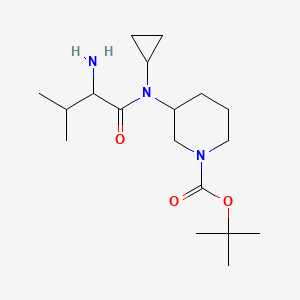
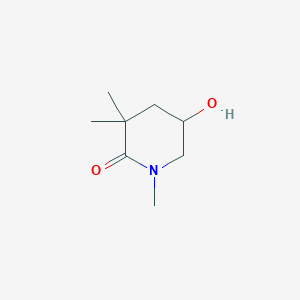
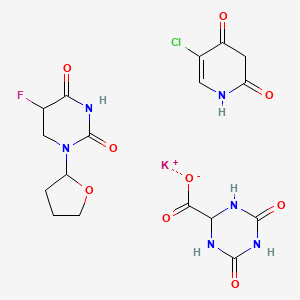
![2-[Methyl(phenylmethoxycarbonyl)amino]pent-4-enoic acid](/img/structure/B14787925.png)
![Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B14787932.png)
![[2-[(3,4-Dimethylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B14787938.png)
